4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine 4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine
Brand Name: Vulcanchem
CAS No.: 741719-53-9
VCID: VC20795313
InChI: InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2/t7-/m1/s1
SMILES: C1COCCN1C2=NSN=C2OCC3CO3
Molecular Formula: C9H13N3O3S
Molecular Weight: 243.29 g/mol

4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine

CAS No.: 741719-53-9

Cat. No.: VC20795313

Molecular Formula: C9H13N3O3S

Molecular Weight: 243.29 g/mol

* For research use only. Not for human or veterinary use.

4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine - 741719-53-9

Specification

CAS No. 741719-53-9
Molecular Formula C9H13N3O3S
Molecular Weight 243.29 g/mol
IUPAC Name 4-[4-[[(2R)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine
Standard InChI InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2/t7-/m1/s1
Standard InChI Key ZGZYFNICRHUUGD-SSDOTTSWSA-N
Isomeric SMILES C1COCCN1C2=NSN=C2OC[C@H]3CO3
SMILES C1COCCN1C2=NSN=C2OCC3CO3
Canonical SMILES C1COCCN1C2=NSN=C2OCC3CO3

Introduction

Chemical Structure and Identification

Basic Structural Features

4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-yl]-morpholine contains several key structural features that define its chemical properties and reactivity. The compound incorporates a 1,2,5-thiadiazole ring with a morpholine group attached at position 3 and an oxiranylmethoxy (epoxide-containing) substituent at position 4 . The presence of the (R)-configured stereocenter at the oxirane ring is a critical structural characteristic that distinguishes it from its racemic counterpart . This asymmetric center likely influences the compound's three-dimensional structure and potential biological interactions.

The morpholine ring contributes a basic nitrogen atom that can participate in hydrogen bonding and acid-base reactions, while the thiadiazole ring provides a rigid, planar heterocyclic structure with electron-withdrawing properties. The oxirane moiety represents a highly reactive functional group capable of ring-opening reactions with nucleophiles .

Registry and Identification Systems

The compound is uniquely identified through several standardized chemical identification systems, as summarized in Table 1.

Identifier TypeValueReference
CAS Registry Number741719-53-9
Molecular FormulaC9H13N3O3S
Molecular Weight243.29 g/mol
InChIInChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2/t7-/m1/s1
InChIKeyZGZYFNICRHUUGD-SSDOTTSWSA-N
SMILESC1COCCN1C2=NSN=C2OC[C@H]3CO3
DSSTox Substance IDDTXSID90464435

This comprehensive identification system allows for unambiguous recognition of the compound across different chemical databases and research platforms. The InChI (International Chemical Identifier) and its compressed form, the InChIKey, are particularly valuable for digital database searches and cross-referencing between different chemical repositories .

Nomenclature and Synonyms

IUPAC Nomenclature

The systematic IUPAC name for this compound is 4-[4-[[(2R)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine . This name explicitly describes the compound's structure, including the stereochemical configuration at the oxirane carbon. The name is constructed according to standard IUPAC nomenclature rules, with the morpholine as the main group and the substituted thiadiazole as a complex substituent.

Alternate Names and Synonyms

The compound is known by several synonyms in the chemical literature and databases, reflecting different naming conventions and applications:

  • (R)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

  • 4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-yl]-morpholine

  • 4-[4-((2R)-Oxiran-2-ylmethyloxy)-1,2,5-thiadiazol-3-yl]morpholine

  • (R)-4-(4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine

  • AG-G-94598 (a catalog or reference identifier)

These alternative names all refer to the same chemical entity but may be used in different contexts or by different chemical suppliers and research organizations.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of this compound can be inferred from its structural components. The oxirane (epoxide) ring is particularly significant as a reactive center. Epoxides are known to undergo ring-opening reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carboxylic acids . This reactivity makes oxirane-containing compounds valuable intermediates in organic synthesis.

The 1,2,5-thiadiazole ring contributes to the compound's electronic properties and may participate in various reactions typical of aromatic heterocycles, including electrophilic and nucleophilic substitutions. The morpholine moiety provides a basic nitrogen that can participate in acid-base reactions and hydrogen bonding .

Structural Comparison with Related Compounds

Relationship to the Racemic Form

This compound is the (R)-enantiomer of 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine. The racemic mixture (containing both R and S enantiomers) is identified by the CAS number 58827-68-2 , distinct from the (R)-enantiomer's CAS number 741719-53-9 . The key difference lies in the stereochemistry at the oxirane carbon, which is specifically defined as (R) in the compound of interest.

Table 2 compares key identifiers of the (R)-enantiomer and the racemic form:

Property(R)-EnantiomerRacemic Mixture
CAS Number741719-53-958827-68-2
InChIKeyZGZYFNICRHUUGD-SSDOTTSWSA-NZGZYFNICRHUUGD-UHFFFAOYSA-N
Chemical Name4-[4-[[(2R)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
Stereochemistry(R) at oxirane carbonRacemic (R/S) mixture

This distinction is significant as enantiomers can exhibit different biological activities and chemical behaviors despite having identical physical properties (except for optical rotation) .

Synthetic Applications and Utility

Role in Organic Synthesis

According to the limited information available, (R)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine is described as "a compound useful in organic synthesis" . This utility likely stems from the reactive epoxide functionality, which can participate in stereoselective ring-opening reactions to introduce the (R)-configured alcohol with adjacent functionality.

The compound could potentially serve as:

  • A building block for more complex molecules containing the morpholine-thiadiazole scaffold

  • A chiral synthetic intermediate for asymmetric synthesis

  • A reagent for introducing the morpholine-thiadiazole moiety into other molecules

Analytical Characterization

Spectroscopic Properties

Patent and Literature Context

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